![molecular formula C26H24N2O5S B2985473 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-42-0](/img/structure/B2985473.png)
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , involves numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring, a key component of this compound, can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is an aromatic nitrogen-containing heterocyclic compound . This nucleus is a privileged scaffold that appears as an important construction motif for the development of new drugs .科学的研究の応用
Antitubercular Agent Development
This compound has potential use in the development of new antitubercular agents. Tuberculosis (TB) remains a significant global health challenge, and the emergence of drug-resistant strains has intensified the need for novel therapeutic agents. Derivatives of quinoline, such as the compound , can be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The sulfonyl and quinolinyl groups present in the compound may contribute to its activity by interacting with bacterial proteins and inhibiting their function .
Cancer Research
Quinoline derivatives have been explored for their anticancer properties. The structural features of this compound, including the benzenesulfonyl and ethoxy groups, may allow it to interact with cancer cell receptors or enzymes, potentially leading to the development of new chemotherapeutic agents. Research into the cytotoxicity and mechanism of action of such compounds can provide valuable insights into their potential as cancer treatments .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be used as a scaffold for the synthesis of a variety of biologically active molecules. Its complex structure allows for multiple points of functionalization, which can be exploited to create derivatives with diverse pharmacological activities. This versatility makes it a valuable starting point for the design of new drugs .
Enzyme Inhibition Studies
The compound’s ability to act as an enzyme inhibitor can be studied to understand its potential therapeutic applications. By binding to the active sites of enzymes, it could inhibit their activity, which is a common strategy in drug development for treating various diseases, including metabolic disorders and infections .
Pharmacokinetic and ADME Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Research can be conducted to determine its bioavailability, half-life, and metabolism pathways, which are essential parameters for successful drug development .
Chemical Biology
In chemical biology, the compound can be used to study the interaction between small molecules and biological systems. It can serve as a tool to probe biological pathways, identify new drug targets, and understand the molecular basis of diseases. The compound’s unique structure may allow it to bind selectively to specific proteins or nucleic acids, providing insights into their function .
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-12-13-23-22(15-20)26(30)24(34(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-19-9-7-8-18(2)14-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHNHYADMOHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

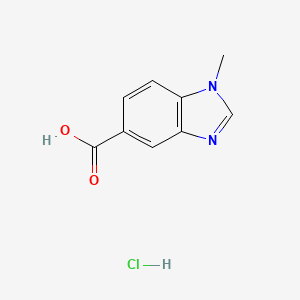
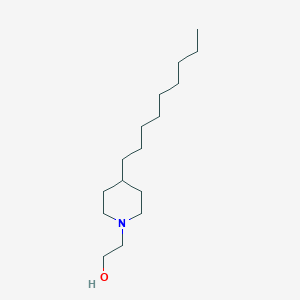
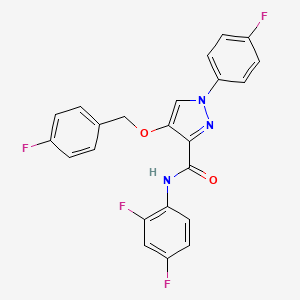
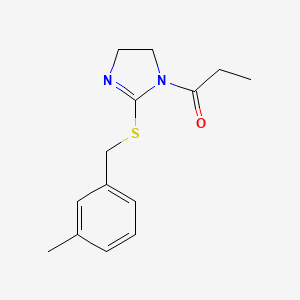
![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)
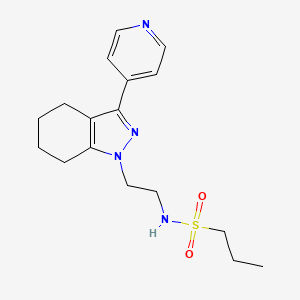

![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[(3-fluorophenyl)methyl]amino}acetamide](/img/structure/B2985403.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)
![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)
![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)
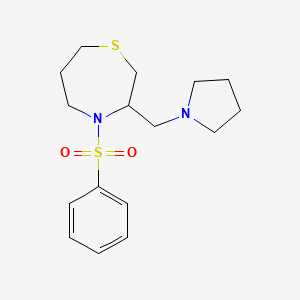
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)